molecular formula C8H9NO2 B181359 4-Amino-3-methylbenzoic acid CAS No. 2486-70-6

4-Amino-3-methylbenzoic acid

Cat. No.: B181359
CAS No.: 2486-70-6
M. Wt: 151.16 g/mol
InChI Key: NHFKECPTBZZFBC-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 g/mol . It is also known as 4-amino-m-toluic acid. This compound is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether .

Preparation Methods

4-Amino-3-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitro-3-methylbenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the reduction process. Another method involves the nitration of 3-methylbenzoic acid followed by catalytic hydrogenation to convert the nitro group to an amino group .

Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Properties

IUPAC Name

4-amino-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFKECPTBZZFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179562
Record name 4-Amino-3-methylbenzoic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2486-70-6
Record name 4-Amino-3-methylbenzoic acid
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Record name 4-Amino-3-methylbenzoic acid
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Record name 2486-70-6
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Record name 4-Amino-3-methylbenzoic acid
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Record name 4-amino-3-methylbenzoic acid
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Record name 4-AMINO-3-METHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-nitro-benzoic acid (100 g, 0.55 mol) in DMF (500 mL), suspension of activated Raney Ni (50 g) in DMF (50 mL) was added and was subjected to hydrogenation (200 psi pressure and 25° C.) for 6 h. The reaction mixture was filtered through celite bed and was concentrated to one third of the total volume. The reaction mixture was poured into water (1300 mL) with stirring. The solid was filtered, washed with water and dried to obtain the title compound. Yield: 70 g (84%); 1H NMR (DMSO-d6, 300 MHz): δ 2.03 (s, 3H, CH3), 5.60 (s, 2H, NH2), 6.56 (d, 1H, Ar), 7.46 (d, 1H, Ar), 7.49 (s, 1H, Ar); MS: m/e (ES−) 150 (M−1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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